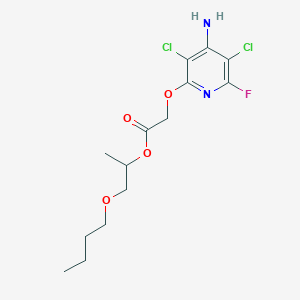

Fluroxypyr-butometyl

Descripción general

Descripción

Synthesis Analysis

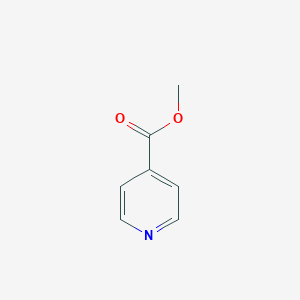

The synthesis of fluoropyridines, which are related to the chemical structure of Fluroxypyr-butometyl, can be achieved through a fluorodenitration reaction. This process is facilitated by tetrabutylammonium fluoride (TBAF) and is applicable to 2- or 4-nitro-substituted pyridines. The reaction conditions are mild and do not require anhydrous conditions, as the presence of water does not significantly impact the reaction. However, for 3-nitropyridines, the presence of electron-withdrawing groups is necessary for the reaction to proceed efficiently. Additionally, nitropyridines can also be converted to hydroxy- and methoxypyridines using the corresponding tetrabutylammonium species under similar mild conditions .

Molecular Structure Analysis

The molecular structure of Fluroxypyr-butometyl is not directly discussed in the provided papers. However, the synthesis of related fluoropyridines suggests that the fluorine atom in these compounds is likely to be bonded to a pyridine ring. The presence of fluorine can significantly affect the electronic properties of the pyridine ring due to its high electronegativity, which can influence the reactivity and interactions of the molecule .

Chemical Reactions Analysis

The provided data does not include specific chemical reactions involving Fluroxypyr-butometyl. However, the synthesis of related fluoropyridines indicates that these compounds can participate in denitration reactions to introduce a fluorine atom into the pyridine ring. This transformation is a key step in modifying the chemical properties of the pyridine-based compounds, which could be extrapolated to the reactivity of Fluroxypyr-butometyl .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fluroxypyr-butometyl are not detailed in the provided papers. However, the synthesis of poly(3-hydroxybutyrate) through ring-opening polymerization (ROP) of β-butyrolactone using a metal-free catalytic system indicates that the resulting polymers have high molecular weights and narrow molecular weight distributions. This suggests that the physical properties of such polymers can be finely tuned, which may be relevant for understanding the behavior of Fluroxypyr-butometyl if it has polymeric or copolymeric forms .

Aplicaciones Científicas De Investigación

Adsorption and Removal from Water

Fluroxypyr's presence in natural waters has prompted studies on its removal via adsorption. Pastrana-Martínez et al. (2011) conducted a kinetics study on the adsorption of Fluroxypyr on commercial activated carbon, finding that the Homogeneous Surface Diffusion Model satisfactorily fits the experimental data, indicating a potential for effective removal of Fluroxypyr from water sources (Pastrana-Martínez et al., 2011).

Environmental Fate and Degradation

Research by Cederlund et al. (2012) on the degradation and leaching of Fluroxypyr after application to railway tracks showed that Fluroxypyr has a relatively short half-life in soil, but its persistence may lead to contamination of groundwater if used repeatedly in the same location. This study highlighted the importance of considering environmental fate in non-agricultural settings (Cederlund et al., 2012).

Bioaccumulation and Toxicity in Aquatic Ecosystems

Zhang et al. (2011) investigated the bioaccumulation and degradation of Fluroxypyr in the green alga Chlamydomonas reinhardtii. Their research found that Fluroxypyr is accumulated and rapidly degraded within the algae, suggesting mechanisms of adaptation and potential toxicity within aquatic ecosystems (Zhang et al., 2011).

Effects on Soil and Plant Health

Studies by Tao and Yang (2011) on the biodegradation of Fluroxypyr in soils indicated that environmental factors such as temperature, moisture, and microbial activity significantly affect the rate of Fluroxypyr dissipation. This research underscores the complex interactions between herbicides and soil ecosystems (Tao & Yang, 2011).

Photocatalytic Degradation

Aramendía et al. (2005) explored the photocatalytic degradation of Fluroxypyr using Titania as a catalyst, finding that photocatalysis could be an effective method to eliminate Fluroxypyr residues in water, suggesting a potential application for water purification processes (Aramendía et al., 2005).

Enhancement of Herbicidal Properties

Research into the formulation and application methods of Fluroxypyr aims to improve its efficiency and reduce environmental impact. Studies on adjuvants and modified formulations suggest pathways for enhancing herbicidal activity while potentially lowering dosage requirements, thus mitigating risks associated with herbicide use (Putri & Guntoro, 2018).

Safety And Hazards

Fluroxypyr-butometyl is extremely irritating to the eye based on persistent irritation to the eyes of rabbits . It is also found irritating to the rabbit skin . A faceshield and gloves are necessary personal protective equipment (PPE) to be worn during mixing and loading operations, due to the risk of serious damage to the eyes and skin irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2FN2O4/c1-3-4-5-21-6-8(2)23-9(20)7-22-14-11(16)12(18)10(15)13(17)19-14/h8H,3-7H2,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFARSBUEBZZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870025 | |

| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluroxypyr-butometyl | |

CAS RN |

154486-27-8 | |

| Record name | Fluroxypyr-butometyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154486-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluroxypyr-butometyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154486278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]-, 2-butoxy-1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROXYPYR-BUTOMETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81857HQJ9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)